molecular formula C6H10ClN B2495957 1-Cyclopropyl-2-propyn-1-amine Hydrochloride CAS No. 2241053-20-1

1-Cyclopropyl-2-propyn-1-amine Hydrochloride

Cat. No.: B2495957
CAS No.: 2241053-20-1
M. Wt: 131.6
InChI Key: RZOVTADUUUJAJR-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-propyn-1-amine Hydrochloride is a chemical compound with the molecular formula C6H10ClN. It is a hydrochloride salt form of 1-Cyclopropyl-2-propyn-1-amine, which is known for its applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group and a propynyl amine group, making it a valuable building block in organic synthesis.

Preparation Methods

The synthesis of 1-Cyclopropyl-2-propyn-1-amine Hydrochloride can be achieved through several methods. One common approach involves the reaction of cyclopropyl cyanide with propargylamine under specific conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt. Another method involves the Curtius degradation of the corresponding carboxylic acid, followed by deprotection with hydrogen chloride in diethyl ether to yield the desired compound .

Chemical Reactions Analysis

1-Cyclopropyl-2-propyn-1-amine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. .

Scientific Research Applications

1-Cyclopropyl-2-propyn-1-amine Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-propyn-1-amine Hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Cyclopropyl-2-propyn-1-amine Hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-cyclopropylprop-2-yn-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N.ClH/c1-2-6(7)5-3-4-5;/h1,5-6H,3-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOVTADUUUJAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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